molecular formula C46H63NO15 B1682444 Tpi-287 CAS No. 849213-15-6

Tpi-287

Numéro de catalogue B1682444
Numéro CAS: 849213-15-6
Poids moléculaire: 870 g/mol
Clé InChI: FDTAUJJRHBRHIJ-FDJAAIFISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TPI-287 is a tubulin-binding and microtubule-stabilizing drug that is being clinically developed by Cortice Biosciences . It is an abeo-taxane, a synthetic derivative of the taxane diterpenoid drugs used in cancer therapy, such as paclitaxel . Unlike most taxanes, TPI-287 crosses the blood-brain barrier . It has been reported to accumulate in the brain over plasma, possibly because it is a poor substrate for the P-glycoprotein, aka multi-drug-resistance protein .


Synthesis Analysis

TPI-287 is synthetically manufactured from naturally occurring taxanes extracted from yew starting material . The synthesis involves modification to the taxane side chain to overcome multidrug resistance and to achieve mutant tubulin binding .


Molecular Structure Analysis

The molecular formula of TPI-287 is C46H63NO15 . Its molecular weight is 869.99 . The exact mass is 869.42 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving TPI-287 .


Physical And Chemical Properties Analysis

TPI-287 has a molecular weight of 869.99 . It is recommended to be stored at 4°C, under nitrogen .

Applications De Recherche Scientifique

Overview of TPI-287

TPI-287, a synthetic taxane derivative, exhibits unique properties that allow it to penetrate the central nervous system and potentially circumvent multidrug resistance mechanisms. It has been investigated in various clinical settings, especially for its ability to cross the blood-brain barrier and target brain metastases in cancer patients.

Research Findings on TPI-287

  • Brain Metastases in Cancer Treatment

    • TPI-287 has demonstrated effectiveness in reducing brain metastases in breast cancer. It was found to cross the blood-brain barrier and reach therapeutic concentrations in brain tissue, which is crucial for treating brain metastases. This property differentiates TPI-287 from other taxanes, making it a potential candidate for treating brain metastases in breast cancer patients (Fitzgerald et al., 2012).
  • Combination Therapy for Metastatic Melanoma

    • In a study involving metastatic melanoma, TPI-287 was combined with temozolomide, a chemotherapy agent. The combination was generally well-tolerated, and it showed potential for treating primary and metastatic brain lesions in melanoma, thanks to TPI-287’s ability to penetrate the central nervous system (McQuade et al., 2016).
  • Phase I Studies in Various Cancers

    • Multiple phase I studies have been conducted to explore the tolerability and optimal dosing of TPI-287 in patients with advanced cancers, including non-small cell lung cancer and breast cancer. These studies provide foundational information on the safety profile and potential efficacy of TPI-287 in a clinical setting (Sahebjam et al., 2015).

Safety And Hazards

TPI-287 is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is also advised to avoid breathing vapors, mist, dust, or gas and to ensure adequate ventilation .

Orientations Futures

TPI-287 is being evaluated for the treatment of brain cancer and primary tumors that have metastasized to the brain . It is also being evaluated for tauopathies . The physiological function of the protein tau includes stabilization of microtubules, and destabilization of these cytoskeletal components related to tau dysfunction is considered an important step in the axonal and dendritic degeneration that leads to neuronal death . Prior taxane drugs, e.g., epothilone D, have been tested in Alzheimer’s disease, a tauopathy . Future directions for tau-targeting therapies, including TPI-287, are being explored .

Propriétés

IUPAC Name

[(1R,2S,5R,7S,11R,12S,15S,17S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.113,17.02,5.07,19]icos-13-en-18-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63NO15/c1-13-32-58-30-20-31-45(22-55-31,61-26(6)49)36-38(60-39(51)27-17-15-14-16-18-27)46(54)21-29(57-40(52)34(50)28(19-23(2)3)47-41(53)62-42(7,8)9)24(4)33(43(46,10)11)35(56-25(5)48)37(59-32)44(30,36)12/h13-18,23,28-32,34-38,50,54H,1,19-22H2,2-12H3,(H,47,53)/t28-,29-,30-,31+,32?,34+,35-,36-,37-,38-,44+,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTAUJJRHBRHIJ-FDJAAIFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]([C@H]3[C@@]4([C@H](C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233967
Record name TPI 287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

870.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tpi-287

CAS RN

849213-15-6
Record name TPI-287
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TPI 287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TPI-287
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2VM2V569A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tpi-287
Reactant of Route 2
Reactant of Route 2
Tpi-287
Reactant of Route 3
Tpi-287
Reactant of Route 4
Reactant of Route 4
Tpi-287
Reactant of Route 5
Tpi-287
Reactant of Route 6
Tpi-287

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.